6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
This compound belongs to the [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one class, characterized by a fused triazolo-quinazoline core. Key structural features include:
- 4-Ethoxyphenyl ketone moiety at position 6: Introduced via a 2-oxoethyl linker, likely influencing solubility and steric bulk .
Properties
CAS No. |
1357877-55-4 |
|---|---|
Molecular Formula |
C25H19FN4O3 |
Molecular Weight |
442.45 |
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4O3/c1-2-33-19-12-10-16(11-13-19)22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-6-5-7-18(26)14-17/h3-14H,2,15H2,1H3 |
InChI Key |
CEKAUWQQLBOIPJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit potent antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Preliminary results indicate that it may possess significant antibacterial and antifungal activities comparable to standard antibiotics .
Anti-inflammatory Effects
Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The compound has been tested in preclinical models for its ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. Its efficacy was assessed using carrageenan-induced paw edema tests in rats, showing promising results .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against glioblastoma cell lines. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Case Studies
Mechanism of Action
The mechanism by which 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions are complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Ethoxy vs. Methyl/Morpholino: The 4-ethoxyphenyl group in the target compound likely increases hydrophobicity compared to morpholino () but improves solubility relative to methyl groups (CM896023) .
Biological Activity
The compound 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the triazoloquinazoline family, which has garnered attention due to its potential biological activity, particularly in cancer treatment. This article reviews the biological properties of this compound, focusing on its mechanism of action, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring fused to a quinazoline moiety, which is critical for its biological activity.
The biological activity of triazoloquinazolines is often attributed to their ability to interact with various biological targets. Specifically, 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has been studied for its role as an inhibitor of topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. Inhibition of Topo II can lead to DNA damage and apoptosis in cancer cells.
Key Findings from Research
-
Cytotoxicity :
- The compound exhibited significant cytotoxic effects against various cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against HepG2 and HCT-116 cell lines, indicating potent anticancer activity (IC50 values reported between 2.44 μM and 9.43 μM) .
- The cytotoxicity was linked to its ability to intercalate DNA, disrupting normal cellular processes and leading to cell death.
-
Structure-Activity Relationship (SAR) :
- Modifications to the triazoloquinazoline structure significantly influenced its biological activity. For instance, the introduction of different substituents on the phenyl rings affected binding affinity and cytotoxic potency .
- Compounds with bulky side chains were found to have reduced cytotoxic activity compared to those with smaller or more flexible substituents .
Case Studies
Several studies have explored the biological activity of this compound and related derivatives:
- Study on Topoisomerase Inhibition : A study analyzed various derivatives of triazoloquinazolines for their ability to inhibit Topo II. The results indicated that compounds similar to 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one showed promising inhibitory effects with IC50 values comparable to established chemotherapeutics .
- Comparative Cytotoxicity : In a comparative study against standard anticancer drugs like doxorubicin, certain derivatives exhibited similar or enhanced cytotoxic profiles across multiple cancer cell lines (IC50 values ranging from 6.12 μM to 9.58 μM) .
Data Tables
| Compound Name | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 16 | 2.44 | HCT-116 | Topo II inhibition |
| Compound 16 | 6.29 | HepG2 | DNA intercalation |
| Doxorubicin | 7.41 | MCF-7 | Topo II inhibition |
| Compound 21 | 6.12 | HepG2 | PCAF binding |
Q & A
Basic: What are the common synthetic strategies for preparing triazoloquinazoline derivatives like 6-[2-(4-ethoxyphenyl)...quinazolin-5(6H)-one?
Answer:
Key synthetic routes involve cyclocondensation reactions and nucleophilic substitutions. For example:
- Cyclocondensation : Reacting aminotriazole intermediates with substituted quinazolinone precursors under reflux conditions (e.g., ethanol or acetonitrile, 80–100°C) to form the triazoloquinazoline core .
- Functionalization : Introducing the 4-ethoxyphenyl-2-oxoethyl side chain via alkylation or nucleophilic displacement, often using K₂CO₃ as a base in DMF at 60–80°C .
- Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of nucleophiles) and reaction time (4–12 hours) to improve yields (typically 30–50%) .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Identifies substituent integration and chemical environment (e.g., aromatic protons at δ 7.2–8.5 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z ~500–520 for triazoloquinazoline derivatives) .
- Elemental analysis : Confirms C, H, N content (e.g., calculated vs. observed values within ±0.3% deviation) .
- Melting point : Consistency with literature (e.g., 196–198°C for analogous compounds) indicates purity .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Answer:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol .
- Catalyst use : Bleaching Earth Clay (pH 12.5) in PEG-400 improves coupling efficiency for heterocyclic intermediates .
- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of the fluorophenyl group) .
- Workflow monitoring : TLC (hexane:ethyl acetate, 3:1) at 30-minute intervals ensures reaction progress .
Advanced: How should contradictory NMR or elemental analysis data be resolved?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing quinazolinone C=O from triazole protons) .
- X-ray crystallography : Provides definitive structural confirmation if amorphous byproducts are suspected .
- Replicate synthesis : Eliminates batch-specific impurities (e.g., unreacted starting materials) .
- Alternative quantification : Use HRMS for exact mass validation if elemental analysis discrepancies exceed ±0.5% .
Advanced: What computational methods assist in understanding electronic properties and binding interactions?
Answer:
- DFT calculations : Predict HOMO-LUMO gaps (e.g., ~4.2 eV for triazoloquinazolines) and electrostatic potential maps to identify nucleophilic sites .
- Molecular docking : Screens binding affinity with biological targets (e.g., kinases) using AutoDock Vina; triazole moieties often show π-π stacking with active-site residues .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Side-chain modification : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility without compromising triazole-mediated interactions .
- Bioisosteres : Replace the ethoxyphenyl group with thiophene or pyridine rings to evaluate potency shifts .
Advanced: What strategies address poor aqueous solubility during pharmacological testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
